Dehydro Felodipine Hydrochloride

Catalog No.
S1815624
CAS No.
M.F
C₁₈H₁₈Cl₃NO₄
M. Wt
418.7
Availability
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Dehydro Felodipine Hydrochloride

Product Name

Dehydro Felodipine Hydrochloride

Molecular Formula

C₁₈H₁₈Cl₃NO₄

Molecular Weight

418.7

Synonyms

4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester Hydrochloride; H 152/37 Hydrochloride;

Dehydro Felodipine Hydrochloride is a chemical compound that serves as the primary metabolite of Felodipine, an antihypertensive medication belonging to the dihydropyridine class of calcium channel blockers. Its chemical formula is C18H17Cl2NO4C_{18}H_{17}Cl_{2}NO_{4}, and it is characterized by a molecular weight of 382.24 g/mol. Dehydro Felodipine is notable for its role in the pharmacokinetics of Felodipine, particularly in terms of its bioavailability and metabolic pathways. The compound has been studied for its potential therapeutic effects and interactions within biological systems .

, primarily involving oxidation and hydrolysis. As a metabolite of Felodipine, it can participate in further metabolic transformations that may affect its pharmacological activity. The compound's reactivity can be influenced by factors such as pH, temperature, and the presence of other chemical species in solution. Notably, it has been observed that Dehydro Felodipine can interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism .

The biological activity of Dehydro Felodipine is closely linked to its parent compound, Felodipine. It exhibits calcium channel blocking properties, which contribute to its antihypertensive effects. Research indicates that Dehydro Felodipine may have a lower potency compared to Felodipine itself but still retains significant cardiovascular effects. Its action involves the inhibition of calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced blood pressure .

Dehydro Felodipine can be synthesized through various methods, primarily involving the metabolic conversion of Felodipine itself. The process typically includes:

  • Oxidation: Felodipine undergoes oxidative metabolism primarily in the liver, where cytochrome P450 enzymes facilitate the conversion to Dehydro Felodipine.
  • Hydrolysis: Subsequent hydrolytic reactions may further modify the structure of Dehydro Felodipine, impacting its biological activity.

Laboratory synthesis methods may also involve specific reaction conditions tailored to optimize yield and purity .

Interaction studies involving Dehydro Felodipine have highlighted its role in the pharmacokinetic profile of Felodipine. Notably, it has been found that co-administration with other drugs can alter the metabolism and efficacy of both Dehydro Felodipine and its parent compound. For instance:

  • With Verapamil: Co-administration may increase arrhythmogenic activities due to overlapping metabolic pathways.
  • Enzyme Inhibition: Compounds that inhibit cytochrome P450 enzymes can significantly affect the metabolism of Dehydro Felodipine, leading to altered plasma concentrations and potential side effects .

Dehydro Felodipine shares structural similarities with several other calcium channel blockers and dihydropyridine derivatives. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
NifedipineC17H18N2O6C_{17}H_{18}N_2O_6First-generation dihydropyridine; rapid onset of action
AmlodipineC20H25ClN2O5SC_{20}H_{25}ClN_2O_5SLong half-life; dual action on vascular smooth muscle
NicardipineC17H18N2O6C_{17}H_{18}N_2O_6Unique for its vasodilatory effects without reflex tachycardia
IsradipineC17H20N2O4C_{17}H_{20}N_2O_4Selective for peripheral vasculature

Uniqueness of Dehydro Felodipine

Molecular Formula and Weight

The molecular formula and weight characteristics of Dehydro Felodipine Hydrochloride are fundamental to understanding its chemical identity. The base compound, Dehydro Felodipine, has the molecular formula C₁₈H₁₇Cl₂NO₄ with a molecular weight of 382.24 grams per mole [1] [6] [25]. When converted to the hydrochloride salt form, the molecular formula becomes C₁₈H₁₈Cl₃NO₄, with the molecular weight increasing to 418.7 grams per mole due to the addition of hydrogen chloride [3].

PropertyBase FormHydrochloride Salt
Molecular FormulaC₁₈H₁₇Cl₂NO₄C₁₈H₁₈Cl₃NO₄
Molecular Weight382.24 g/mol418.7 g/mol
CAS Number96382-71-7Not specified

The Chemical Abstracts Service registry number for the base compound is 96382-71-7 [6] [25] [30]. The International Union of Pure and Applied Chemistry name for this compound is 3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate [1] [25] [30].

Structural Characteristics and Functional Groups

Dehydro Felodipine Hydrochloride contains several distinct functional groups that define its chemical behavior and properties. The core structure consists of a pyridine ring system, which differentiates it from its parent compound Felodipine that contains a 1,4-dihydropyridine ring [3] [32]. The aromatic pyridine ring is substituted at multiple positions, creating a complex molecular architecture [1] [25].

The primary functional groups present in the molecule include:

  • Ester Groups: Two ester functionalities are present - an ethyl ester at position 3 and a methyl ester at position 5 of the pyridine ring [1] [25] [30]
  • Aromatic Systems: The central pyridine ring and the 2,3-dichlorophenyl substituent provide aromatic character [1] [25]
  • Halogen Substituents: Two chlorine atoms are positioned on the phenyl ring at the 2 and 3 positions [1] [25] [30]
  • Methyl Groups: Two methyl substituents are located at positions 2 and 6 of the pyridine ring [1] [25] [30]

The structural formula demonstrates the planar arrangement of the pyridine ring with the 2,3-dichlorophenyl group attached at position 4 [1] [25]. This arrangement creates a molecule with significant steric and electronic properties that influence its chemical behavior [28].

Stereochemistry and Isomerism

The stereochemical properties of Dehydro Felodipine Hydrochloride are notably different from those of its parent compound, Felodipine. While Felodipine exists as a racemic mixture due to the presence of an asymmetric carbon center in the 1,4-dihydropyridine ring [9] [26], the dehydrogenation process that forms Dehydro Felodipine eliminates this chiral center [32] [35].

The oxidative conversion from the 1,4-dihydropyridine structure to the fully aromatic pyridine ring removes the stereogenic center, resulting in a compound that does not exhibit optical isomerism [32] [35]. This transformation represents a significant change in the three-dimensional structure and eliminates the potential for enantiomeric forms [7] [8].

The planar nature of the pyridine ring system means that Dehydro Felodipine Hydrochloride exists as a single structural entity without stereoisomers [1] [25]. This characteristic simplifies analytical methods and pharmaceutical applications compared to compounds that require chiral separation techniques [7] [8].

Physical Properties

Melting and Boiling Points

The thermal properties of Dehydro Felodipine Hydrochloride provide important information for handling, storage, and analytical applications. The melting point of the base compound has been reported to range from 70-73°C [6] [11] [14], with some sources reporting a slightly higher range of 78-80°C [14]. These variations may be attributed to different purity levels and crystalline forms of the compound [6] [11].

The predicted boiling point for Dehydro Felodipine is 444.8±45.0°C at 760 millimeters of mercury [6] [10] [11]. This relatively high boiling point reflects the molecular weight and intermolecular forces present in the compound [6] [10]. The thermal stability studies indicate that the compound remains stable up to approximately 190°C before decomposition begins [13] [16].

Thermal PropertyValueConditions
Melting Point70-80°CAtmospheric pressure
Boiling Point444.8±45.0°C760 mmHg (predicted)
Thermal StabilityUp to 190°CBefore decomposition

Solubility Profile in Various Solvents

The solubility characteristics of Dehydro Felodipine Hydrochloride are crucial for analytical and formulation applications. The base compound demonstrates specific solubility patterns across different solvent systems [6] [10] [25]. The compound shows slight solubility in chloroform, very slight solubility in methanol, and slight solubility in water [6] [10].

For pharmaceutical applications, the compound is notably soluble in methanol, which makes this solvent suitable for analytical procedures [25] [27]. The hydrochloride salt form typically exhibits enhanced water solubility compared to the base form, which is a common characteristic of pharmaceutical salts [3].

SolventSolubilityNotes
MethanolSolubleSuitable for analysis
ChloroformSlightly solubleLimited use
WaterSlightly solubleEnhanced in HCl salt
Organic solventsVariableDepends on polarity

The enhanced solubility profile of the hydrochloride salt makes it more suitable for pharmaceutical formulations requiring improved dissolution characteristics [3]. This property is particularly important for bioavailability considerations in pharmaceutical development [12] [15].

Stability Characteristics

The stability profile of Dehydro Felodipine Hydrochloride encompasses thermal, chemical, and photochemical stability under various conditions. Thermal analysis studies demonstrate that the compound maintains structural integrity up to approximately 190°C [13] [16]. Above this temperature, decomposition occurs through multiple pathways involving the breakdown of ester groups and aromatic systems [13] [16].

Chemical stability is influenced by environmental factors such as pH, temperature, and exposure to light [13] [16]. The compound should be stored under controlled conditions, typically at 2-8°C, to maintain optimal stability [6] [10] [25]. The presence of the aromatic pyridine ring system provides inherent stability compared to the more reactive dihydropyridine structure of the parent compound [32] [35].

Storage recommendations include protection from light and moisture to prevent degradation [6] [10] [25]. The compound demonstrates good stability when stored as a solid under appropriate conditions [6] [10] [25].

Color and Physical Appearance

The physical appearance of Dehydro Felodipine Hydrochloride provides important identification characteristics for quality control purposes. The compound typically appears as a white to off-white solid [6] [10] [25]. Some sources describe the appearance as an off-white solid, indicating slight variations in color that may depend on purity and crystalline form [25].

The compound exists in solid form under normal conditions, consistent with its melting point range of 70-80°C [6] [10] [14]. The crystalline nature of the solid contributes to its stability and handling characteristics [6] [10] [25]. The physical form may vary depending on the specific salt form and preparation methods used [3].

Spectroscopic Properties

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides characteristic absorption patterns for Dehydro Felodipine Hydrochloride that are useful for identification and quantitative analysis. The parent compound Felodipine exhibits maximum absorption at wavelengths around 237.60 nanometers and 362.4 nanometers in methanolic solutions [17] [19] [20]. These absorption characteristics are attributed to the aromatic systems present in the molecule [17] [19].

The ultraviolet spectrum of related dihydropyridine compounds shows characteristic absorption patterns that can be used for analytical purposes [17] [18]. Second derivative spectrophotometry has been successfully employed for quantitative determination, with linear relationships observed in specific concentration ranges [17]. The wavelength range between 239-230 nanometers has been utilized for analytical measurements [17].

Studies have demonstrated that spectrophotometric methods using ultraviolet-visible absorption can achieve correlation coefficients exceeding 0.999, indicating excellent linearity for analytical applications [17] [18] [19]. The method follows Beer's law within defined concentration ranges, typically from 1.946×10⁻⁶ to 19.46×10⁻⁶ grams per milliliter [17].

Infrared Spectroscopy and Functional Group Identification

Infrared spectroscopy provides detailed information about the functional groups present in Dehydro Felodipine Hydrochloride. The infrared spectrum reveals characteristic absorption bands that correspond to specific molecular vibrations [5] [21]. The carbonyl stretching vibrations of the ester groups appear as strong absorption peaks around 1750 wavenumbers [5].

The presence of the aromatic pyridine ring system is evident from characteristic absorption bands near 1500 wavenumbers, corresponding to aromatic carbon-carbon stretching vibrations [5] [21]. The 2,3-dichlorophenyl substituent contributes additional aromatic absorption patterns that can be distinguished in the fingerprint region of the spectrum [5].

Characteristic infrared absorption bands include:

  • Ester carbonyl stretch: ~1750 cm⁻¹
  • Aromatic carbon-carbon stretch: ~1500 cm⁻¹
  • Carbon-hydrogen stretching: 2800-3000 cm⁻¹
  • Chlorine-carbon bonds: Characteristic fingerprint region

The infrared spectroscopic data confirms the structural assignments and provides a reliable method for compound identification [5] [21].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy offers detailed structural information about Dehydro Felodipine Hydrochloride, although specific spectroscopic data for this compound is limited in the available literature. The ¹³C nuclear magnetic resonance spectrum would be expected to show signals corresponding to the various carbon environments present in the molecule [24].

The aromatic carbon atoms of the pyridine ring and dichlorophenyl group would appear in the typical aromatic region of the ¹³C spectrum, while the ester carbonyl carbons would be observed at characteristic downfield positions [24]. The methyl and ethyl ester groups would contribute signals in the aliphatic region of the spectrum [24].

Proton nuclear magnetic resonance spectroscopy would reveal the aromatic protons of both ring systems, as well as the aliphatic protons of the methyl and ethyl ester groups [24]. The integration ratios would be consistent with the molecular formula C₁₈H₁₇Cl₂NO₄ for the base compound [1] [25].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for Dehydro Felodipine would appear at mass-to-charge ratio 382 for the base compound [1] [6] [25]. The fragmentation pattern would be expected to show losses corresponding to the ester groups and aromatic substituents [22] [24].

Common fragmentation pathways for similar compounds include:

  • Loss of ethyl ester group (M-45)
  • Loss of methyl ester group (M-31)
  • Formation of dichlorophenyl fragments
  • Pyridine ring fragmentation products

Mass spectrometric analysis using liquid chromatography-tandem mass spectrometry has been successfully applied to related felodipine compounds, providing sensitive detection and structural confirmation [22]. The fragmentation patterns are consistent with the proposed molecular structure and can be used for definitive identification [22] [24].

The primary synthetic pathway for Dehydro Felodipine Hydrochloride involves 2,3-dichlorobenzaldehyde as the fundamental starting material [4] [5] [6]. This aromatic aldehyde undergoes condensation reactions following established dihydropyridine synthesis protocols, subsequently requiring oxidation or dehydrogenation to achieve the pyridine ring system characteristic of the target compound [7] [8].

PropertyValueReference
Molecular FormulaC₁₈H₁₇Cl₂NO₄ [1] [2] [3]
Molecular Weight (g/mol)382.24 [1] [2] [3]
Melting Point (°C)70-73 [1] [9] [2]
Boiling Point (°C)444.8 (at 760 mmHg) [2]
Density (g/cm³)1.288 [1] [2]
Flash Point (°C)222.8 [2]
LogP4.6-4.7 [3] [10]
Water Solubility (mg/mL)0.00293 [10]
Storage Condition-20°C [1] [2]
AppearanceWhite to off-white solid [1] [11]

The synthesis of 2,3-dichlorobenzaldehyde itself can be achieved through multiple pathways. The oxidation route involves treating 2,3-dichlorotoluene with bromine in the presence of azobisisobutyronitrile and hydrogen peroxide, followed by hydrolysis and subsequent oxidation steps [4]. Alternative methods include the preparation from 2,3-dichloroaniline through diazotization and Meerwein reaction sequences [5].

The synthetic route typically proceeds through a two-step mechanism: initial formation of a dichlorobenzylidene intermediate through Knoevenagel condensation, followed by cyclization with appropriate nitrogen-containing reagents [7] [8]. Temperature control during these reactions proves critical, with optimal ranges between 60-84°C providing balanced reaction rates and product selectivity [7] [12] [13].

Condensation Reactions with Methyl Acetoacetate

Methyl acetoacetate serves as a crucial β-ketoester component in the synthesis of Dehydro Felodipine Hydrochloride [14] [15] [16]. The condensation mechanism involves enolate formation through deprotonation of the active methylene group, followed by nucleophilic attack on the carbonyl carbon of 2,3-dichlorobenzaldehyde [15] [17].

RouteStarting MaterialsKey CatalystsYield Range (%)Reference
Route A: Direct Condensation2,3-Dichlorobenzaldehyde + Methyl acetoacetate + Ethyl aminocrotonateAcetic acid, Piperidine60-85 [7] [8] [18]
Route B: Modified Hantzsch2,3-Dichlorobenzaldehyde + β-ketoester + NH₃ sourceAmmonium acetate70-95 [19] [20] [21]
Route C: Two-Step ProcessDichlorobenzylidene intermediate + Ethyl 3-aminocrotonateHCl/ethanol mixture83-94 [7] [8]
Route D: Catalyst-Mediated2,3-Dichlorobenzaldehyde + Methyl acetoacetate + Secondary amine catalystSecondary amine + Quinoline carboxylic acid80-92 [22] [23]

The reaction proceeds through titanium tetrachloride-promoted condensation mechanisms, where methyl acetoacetate forms enolate intermediates that subsequently undergo Knoevenagel condensation with the aldehyde substrate [14]. Nuclear magnetic resonance studies demonstrate dramatic chemical shift changes upon titanium tetrachloride addition, with the α-carbon shifting from 50.1 to 45.1 ppm, indicating complex formation [15].

Solvent selection significantly influences reaction outcomes, with methanol demonstrating superior performance compared to other alcoholic solvents [24]. The reaction exhibits optimal yields when conducted at room temperature for extended periods (20 hours), with molar ratios of ammonium acetate to ethyl acetoacetate maintained at 3:1 [24].

Catalyst Systems and Second Amine/Quinoline Carboxylic Acid Combinations

Advanced catalyst systems incorporating secondary amines with quinoline carboxylic acids represent innovative approaches to dihydropyridine synthesis [22] [25]. These combinations provide enhanced selectivity and improved reaction rates compared to traditional catalytic systems [25].

Catalyst TypeLoading (mol%)Temperature (°C)Reaction TimeAdvantagesReference
Piperidine + Acetic acidCatalytic (5-10)60-841-6 hoursHigh yield, established method [7] [8] [26]
Secondary amine + Quinoline carboxylic acidCatalytic (0.5-5)45-653-18 hoursNovel combination, good selectivity [22] [25]
TriethylamineStoichiometric80-811.5 hoursFast reaction [7]
Pyrrolidinium acetate1001.5 hoursLow temperature, solvent-free [27]
Ammonium metavanadate (NH₄VO₃)Catalytic6030 minutesEfficient, eco-friendly [28]
Ceric ammonium nitrate (CAN)5Room temperature1-2.5 hoursGreen chemistry, room temperature [29]
Montmorillonite K-10Catalytic6030 minutesMicrowave compatible [21]

Piperidine-catalyzed Knoevenagel condensation mechanisms involve carbinolamine formation through methanol-mediated catalysis, with subsequent iminium ion formation proceeding through hydroxide ion elimination [26]. The process demonstrates highest energy barriers during iminium ion formation (21.8 kcal mol⁻¹), with the catalytic effect primarily facilitating elimination steps rather than electrophile activation [26].

Pyrrolidinium ionic liquids demonstrate exceptional catalytic activity under solvent-free conditions, with pyrrolidinium acetate achieving 80% yields at 0°C [27]. These systems benefit from reduced environmental impact while maintaining high catalytic efficiency.

Optimization of Reaction Parameters

Systematic optimization of reaction parameters enables maximum yield achievement while minimizing side product formation [13] [30]. Temperature control represents the most critical variable, with ranges between 60-84°C providing optimal balance between reaction rate and selectivity [7] [12] [13].

ParameterOptimal RangeEffect on YieldReference
Temperature60-84°CHigher temp increases rate but may reduce selectivity [7] [12] [13]
Reaction Time1-6 hoursOptimal at 1-3 hours, longer times decrease yield [12] [24]
SolventEthanol, MethanolPolar protic solvents favor reaction [12] [31] [24]
Molar Ratio (Aldehyde:Ketoester:Amine)1:1-2:1-1.5Excess amine improves conversion [8] [24]
Catalyst Loading5-10 mol%Higher loading increases rate [12] [27]
Concentration0.5-5 mmol/mLModerate concentration optimal [7] [12]

Reaction time optimization studies reveal that extending reaction periods beyond optimal ranges (1-3 hours) leads to decreased yields due to side product formation and potential decomposition [12] [24]. Design of experiments methodology enables comprehensive parameter space exploration, identifying synergistic effects between temperature, time, and catalyst loading [13] [30].

Molar ratio optimization demonstrates that excess amine components improve conversion rates, with ratios of 1:1-2:1-1.5 (aldehyde:ketoester:amine) providing superior results [8] [24]. Higher catalyst loadings (5-10 mol%) increase reaction rates without proportional yield improvements, suggesting catalyst saturation effects [12] [27].

Scale-up Considerations and Industrial Production

Industrial scale-up of Dehydro Felodipine Hydrochloride synthesis presents unique challenges requiring careful consideration of heat transfer, mixing efficiency, and process economics [31] [32]. Laboratory-scale reactions (1-10 g) typically achieve yields of 85-95%, while commercial production (>10 kg) may experience reduced yields (75-85%) due to mass transfer limitations [31] [32] [33].

ScaleKey ChallengesReactor TypeProcessing TimeYield ConsiderationsReference
Laboratory (1-10 g)Reaction optimization, catalyst selectionRound bottom flask, batch2-8 hours85-95% [31] [32]
Pilot (100-1000 g)Heat transfer, mixing efficiency, impurity controlJacketed reactor, continuous flow4-12 hours80-90% [31] [32]
Commercial (>10 kg)Heat management, waste minimization, cost controlLarge-scale reactor, continuous process6-24 hours continuous75-85% [31] [32] [33]

Continuous microwave reactor systems demonstrate particular promise for scale-up applications, providing enhanced heat transfer and reaction control [31]. These systems enable precise temperature maintenance while reducing overall processing times compared to conventional heating methods.

Heat management becomes increasingly critical at larger scales, requiring sophisticated reactor design with adequate cooling capacity and temperature monitoring systems [34] [32]. Mixing efficiency considerations necessitate proper impeller design and power input calculations to ensure homogeneous reaction conditions throughout the reactor volume.

Green Chemistry Approaches

Environmental sustainability considerations drive development of green chemistry approaches for Dehydro Felodipine Hydrochloride synthesis [29] [35]. Solvent-free conditions represent the most environmentally beneficial approach, eliminating organic solvent waste while achieving comparable yields (78-95%) [29] [35].

ApproachBenefitsYield (%)Environmental ImpactReference
Solvent-free conditionsNo organic solvents, reduced waste78-95Minimal waste generation [29] [35]
Microwave-assisted synthesisFaster reactions, energy efficient85-98Reduced energy consumption [36] [31]
Aqueous hydrotrope solutionsWater-based, safer process70-85Non-toxic solvents [31]
Recyclable catalystsCatalyst recovery, cost effective80-92Resource conservation [28] [21]
Flow chemistryContinuous processing, better control85-95Reduced solvent usage [36] [31]
Solid-supported catalystsEasy separation, reusability75-90Easy purification [21] [37]

Microwave-assisted synthesis provides significant energy efficiency improvements while reducing reaction times from hours to minutes [36] [31]. These methods achieve yields of 85-98% while substantially reducing energy consumption compared to conventional heating approaches.

Aqueous hydrotrope solutions represent innovative alternatives to organic solvents, utilizing water-based systems with enhanced solubility properties [31]. Although yields may be slightly reduced (70-85%), these systems offer substantial safety and environmental advantages.

Flow chemistry applications enable continuous processing with improved reaction control and reduced solvent requirements [36] [31]. These systems particularly benefit from precise temperature and residence time control, achieving consistent product quality while minimizing waste generation.

Recyclable catalyst systems, including heterogeneous and supported catalysts, provide economic and environmental benefits through catalyst recovery and reuse [28] [21]. Solid-supported systems facilitate easy separation while maintaining catalytic activity through multiple reaction cycles.

Dates

Last modified: 07-20-2023

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